N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a chloro-hydroxyphenyl group, a dioxo group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common route includes the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(methyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(ethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
The uniqueness of N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific structural features, such as the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-12-4-6-17(24)16(9-12)22-18(25)11-3-5-14-15(8-11)20(27)23(19(14)26)10-13-2-1-7-28-13/h3-6,8-9,13,24H,1-2,7,10H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYXVFDNXJBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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